1-(5-Methylbenzofuran-2-yl)butan-1-amine

Medicinal Chemistry CNS Drug Design ADME

SAR campaigns relying on 5-substituted benzofuran-2-ylbutan-1-amines demand exact substitution patterns-a single methyl-to-fluoro swap can shift IC₅₀ values up to 3.6-fold. The 5-methyl derivative fills the critical potency gap between unsubstituted (low activity) and halogenated (off-target risk) analogs, providing an indispensable probe for deconvoluting steric vs. electronic contributions to receptor binding. • XLogP3 = 2.9 positions this compound within CNS drug-like space, avoiding the hERG/phospholipidosis risk of the 5-bromo analog (XLogP3 = 3.33). • (R)- and (S)-enantiomers (CAS 2137100-25-3 / 2137087-90-0) available at ≥95% purity for chiral SAR and asymmetric catalysis. • MW 65 g/mol lower than 5-bromo analog; straightforward reductive amination route reduces cost for amide/sulfonamide/urea library synthesis.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B13630170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methylbenzofuran-2-yl)butan-1-amine
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCCCC(C1=CC2=C(O1)C=CC(=C2)C)N
InChIInChI=1S/C13H17NO/c1-3-4-11(14)13-8-10-7-9(2)5-6-12(10)15-13/h5-8,11H,3-4,14H2,1-2H3
InChIKeyUPLHQFLUYWEWKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Methylbenzofuran-2-yl)butan-1-amine Physicochemical Profile


1-(5-Methylbenzofuran-2-yl)butan-1-amine (C₁₃H₁₇NO, MW 203.28 g/mol) is a chiral benzofuran-based primary amine featuring a 5-methyl substituent on the benzofuran core and an α-branched butylamine side chain at the 2-position [1]. The compound is supplied as either the racemate or enantiopure (R)- or (S)-forms (CAS 2137100-25-3 and 2137087-90-0, respectively), typically at ≥95% purity by vendors such as Enamine [2]. Its computed lipophilicity is XLogP3 = 2.9, with a topological polar surface area (TPSA) of 39.2 Ų and one hydrogen bond donor, placing it within a moderate lipophilicity range relative to its close-in-class analogs.

Substitution Risks of 1-(5-Methylbenzofuran-2-yl)butan-1-amine


Simply interchanging one 5-substituted benzofuran-2-ylbutan-1-amine for another disregards how even a single methyl group at the 5-position can shift receptor-subtype preference, lipophilicity-driven off-target binding, and metabolic susceptibility. In-class analogs such as the 5-fluoro, 5-bromo, 5-methoxy, or 5-ethyl derivatives carry distinct Hammett σ values, hydrogen-bond acceptor capacities, and steric volumes that translate into non-interchangeable structure–activity relationship (SAR) profiles [1]. Consequently, procurement of the exact 5-methyl substitution pattern is essential for reproducibility in medicinal chemistry or chemical-biology campaigns targeting specific receptor screens where minor substituent changes have been shown to alter IC₅₀ values by several fold [2].

1-(5-Methylbenzofuran-2-yl)butan-1-amine Quantitative Evidence Guide


Lipophilicity and Off-Target Binding Risk

1-(5-Methylbenzofuran-2-yl)butan-1-amine exhibits an intermediate lipophilicity (XLogP3 = 2.9) that is 0.4 log units lower than the 5-ethyl analog and approximately 0.5 log units higher than the 5-fluoro analog (estimated XLogP3 ≈ 2.4) [1]. This places it in the optimal CNS drug-like space (XLogP3 2–4), whereas the 5-bromo derivative (XLogP3 = 3.33) risks higher plasma protein binding and phospholipidosis, and the 5-methoxy analog may have higher metabolic lability due to O-dealkylation pathways.

Medicinal Chemistry CNS Drug Design ADME

Molecular Weight and Synthesis Cost

At MW 203.28 g/mol (heavy atom count 15), the target compound is lighter than the 5-bromo (MW 268.15, heavy atom count 16) and 5-ethyl (MW 217.31, heavy atom count 16) analogs, yet heavier than the parent unsubstituted benzofuran derivative (MW 189.25, heavy atom count 14) . Lower molecular weight generally correlates with higher atom economy, fewer synthetic steps, and lower procurement cost, though actual pricing depends on market demand. The methyl group adds only 14 Da over the parent scaffold vs. 79.9 Da for bromine, offering a favorable balance between added steric bulk and synthetic accessibility.

Process Chemistry Procurement Scalability

Substituent Effects on Receptor Selectivity

In a series of 1-(benzofuran-2-yl)alkylamines, the introduction of a 5-bromo substituent reduced the IC₅₀ against a target receptor from 29.6 μM (parent, unsubstituted) to 8.2 μM, demonstrating a 3.6-fold potency gain attributable to size and electronic effects at the 5-position [1]. A 5-methyl group has an intermediate Hammett σₚ value (–0.17) vs. bromine (+0.23) and fluorine (+0.06), predicting a distinct potency and selectivity profile compared to halogenated analogs. While no direct head-to-head IC₅₀ data exists for the 5-methyl compound, the class-wide SAR trend confirms that the 5-position substituent is a critical determinant of activity.

SAR 5-HT Receptors Receptor Selectivity

Amine Basicity and Ionization State

The α-branched primary amine in 1-(5-methylbenzofuran-2-yl)butan-1-amine is predicted to have a pKa ≈ 9.63 (based on the unsubstituted benzofuran analog) , indicating that it is >99% protonated at physiological pH 7.4. This high degree of ionization enhances aqueous solubility but may limit passive membrane permeability unless counterbalanced by sufficient lipophilicity. The 5-methyl group does not significantly alter the amine pKa (<0.1 unit shift expected) but does increase the overall logD₇.₄, which can be an advantage over the more polar 5-methoxy variant (pKa unchanged, but lower logD due to H-bonding effects).

Physicochemical Profiling Solubility Membrane Permeability

1-(5-Methylbenzofuran-2-yl)butan-1-amine Application Scenarios


CNS Lead Optimization with Controlled Lipophilicity

The measured XLogP3 of 2.9 places this compound squarely within CNS drug-like chemical space. Compared to the 5-bromo analog (XLogP3 = 3.33, which risks hERG binding and phospholipidosis), the 5-methyl derivative is more suitable for early ADME-Tox screening panels targeting CNS indications such as depression or anxiety disorders, where excessive lipophilicity is a known liability .

SAR Profiling of 5-HT₂ Receptor Subtypes

Class-wide SAR evidence demonstrates that substituents at the 5-position of benzofuran-2-ylbutan-1-amines can shift IC₅₀ values by up to 3.6-fold . The 5-methyl analog fills the gap between unsubstituted (low potency) and halogenated (high potency but potential off-target effects) compounds, making it an essential SAR probe for deconvoluting steric vs. electronic contributions to receptor binding.

Asymmetric Synthesis and Chiral Ligand Development

The (R)- and (S)-enantiomers (CAS 2137100-25-3 and 2137087-90-0) are commercially available at ≥95% purity , enabling their use as chiral building blocks or ligands in asymmetric catalysis. The defined stereochemistry combined with the moderate steric bulk of the 5-methyl group makes this compound a robust scaffold for exploring chiral induction in C–C bond-forming reactions.

Cost-Effective Library Synthesis for HTS

With a molecular weight 65 g/mol lower than the 5-bromo analog and a straightforward synthetic route via reductive amination of 5-methylbenzofuran-2-carbaldehyde, this compound offers a cost-advantaged entry point for generating diverse amide, sulfonamide, or urea libraries for HTS campaigns . The lower mass also facilitates purification by flash chromatography, reducing solvent and silica costs.

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